N-(Propargyl-peg4)-n-bis(peg4-acid)

Descripción

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H61NO16/c1-2-8-39-14-20-45-26-29-48-23-17-42-11-5-34(6-12-43-18-24-49-30-27-46-21-15-40-9-3-32(35)36)7-13-44-19-25-50-31-28-47-22-16-41-10-4-33(37)38/h1H,3-31H2,(H,35,36)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTELQFWGTOEVNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H61NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111025 |

Source

|

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093153-09-2 |

Source

|

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093153-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Propargyl-peg4)-n-bis(peg4-acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Propargyl-peg4)-n-bis(peg4-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug development applications. Its unique architecture, featuring a terminal propargyl group and two terminal carboxylic acid functionalities, enables the sequential and site-specific attachment of different molecular entities. This linker is particularly valuable in the construction of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic agents.

The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The two carboxylic acid groups can be readily conjugated to primary amines through standard amide bond formation chemistries, such as those mediated by EDC and NHS. The branched PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Core Properties and Specifications

The following table summarizes the key quantitative data for N-(Propargyl-peg4)-n-bis(peg4-acid) hydrochloride salt, a common commercially available form of the compound.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₆₁NO₁₆ | [1][2] |

| Molecular Weight | 727.9 g/mol | [1][2] |

| CAS Number | 2093153-09-2 | [1][2] |

| Purity | Typically >95% or >98% | [1] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

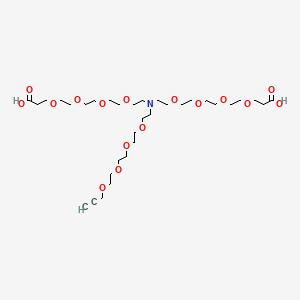

Chemical Structure and Reactivity

The unique trifunctional nature of N-(Propargyl-peg4)-n-bis(peg4-acid) allows for a modular approach to the synthesis of complex conjugates.

Caption: Chemical structure of N-(Propargyl-peg4)-n-bis(peg4-acid).

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving N-(Propargyl-peg4)-n-bis(peg4-acid). These are generalized protocols and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of the propargyl group with an azide-containing molecule.

Materials:

-

N-(Propargyl-peg4)-n-bis(peg4-acid)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Organic solvent (e.g., DMSO, DMF)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N-(Propargyl-peg4)-n-bis(peg4-acid) in an appropriate organic solvent (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare fresh stock solutions of 100 mM CuSO₄ in water, 500 mM sodium ascorbate in water, and 100 mM THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the N-(Propargyl-peg4)-n-bis(peg4-acid) stock solution to the desired final concentration in the reaction buffer.

-

Add the azide-containing molecule to the reaction mixture (typically 1.1 to 1.5 molar equivalents relative to the propargyl group).

-

Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other suitable analytical techniques.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis, to remove unreacted starting materials and the copper catalyst.

-

References

An In-depth Technical Guide to N-(Propargyl-PEG4)-N-bis(PEG4-acid): A Trifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. Its unique architecture, featuring a terminal propargyl group and two terminal carboxylic acid moieties, allows for the sequential or orthogonal attachment of different molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications in drug delivery, proteomics, and the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the utilization of its distinct reactive handles are also presented, alongside illustrative workflows in Graphviz DOT language.

Chemical Structure and Properties

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a monodisperse PEG derivative, ensuring batch-to-batch consistency and simplifying the characterization of the resulting conjugates. The core of the molecule is a central nitrogen atom from which three PEG arms radiate. One arm is functionalized with a propargyl group, a terminal alkyne ready for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). The other two arms terminate in carboxylic acids, which can be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG chains enhance the solubility and reduce the immunogenicity of the conjugated molecules.

The HCl salt form of this linker is also commercially available and exhibits similar reactivity.

2D Chemical Structure

Caption: General structure of N-(Propargyl-PEG4)-N-bis(PEG4-acid).

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(Propargyl-PEG4)-N-bis(PEG4-acid) and its hydrochloride salt.

| Property | Value (Free Base) | Value (HCl Salt) | Reference(s) |

| Molecular Formula | C33H61NO16 | C33H61NO16·HCl | [1][2] |

| Molecular Weight | 727.83 g/mol | 727.9 g/mol | [1][2] |

| CAS Number | 2093153-09-2 | 2093153-09-2 | [1][2] |

| Appearance | White to off-white solid or viscous oil | White to off-white solid | |

| Purity | ≥95% | ≥96% | [1][2] |

| Solubility | Soluble in water, DMSO, DMF, DCM | Soluble in water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, desiccated | -20°C, desiccated | [1] |

Synthesis

Experimental Protocols

The trifunctional nature of this linker allows for a variety of conjugation strategies. The propargyl group can be reacted with an azide-functionalized molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the two carboxylic acid groups can be coupled to amine-containing molecules.

Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples with a primary amine.

Materials:

-

N-(Propargyl-PEG4)-N-bis(PEG4-acid)

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N-(Propargyl-PEG4)-N-bis(PEG4-acid) in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

-

Activation of Carboxylic Acids:

-

In a reaction tube, combine the N-(Propargyl-PEG4)-N-bis(PEG4-acid) stock solution with the Activation Buffer.

-

Add a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS relative to the linker.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Amine:

-

Add the activated linker solution to the solution of the amine-containing molecule. A 5-20 fold molar excess of the linker to the amine is a typical starting point, but this may require optimization.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess linker and reaction byproducts.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

-

Propargyl-functionalized molecule (from step 3.1 or the starting linker)

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: PBS or Tris buffer, pH 7-8

-

Degassing equipment (optional, but recommended)

Procedure:

-

Reagent Preparation:

-

Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the Reaction Buffer.

-

Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a reaction tube, combine the propargyl- and azide-containing molecules. A slight molar excess (1.1-1.5 fold) of one reactant may be used to drive the reaction to completion.

-

For a typical reaction, the final concentrations might be: 100 µM azide (B81097), 110 µM alkyne.

-

Add the THPTA ligand to the reaction mixture to a final concentration of 1.25 mM.

-

Add CuSO4 to a final concentration of 0.25 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE). The reaction can be protected from light.

-

-

Purification:

-

Purify the conjugate using affinity chromatography (if one of the molecules has a tag), size-exclusion chromatography, or dialysis to remove the copper catalyst and excess reagents.

-

Applications and Workflows

The unique trifunctional nature of N-(Propargyl-PEG4)-N-bis(PEG4-acid) makes it a powerful tool for constructing complex biomolecular architectures.

PROTAC Development

In the field of PROTACs, this linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand.[6][7] The two carboxylic acid groups could potentially be used to attach two molecules of the same ligand to explore multivalency effects, or to attach two different ligands. The propargyl group offers an orthogonal handle for further modification, such as the attachment of a fluorescent probe for imaging studies or a solubility-enhancing moiety.

References

- 1. N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt, 2093153-09-2 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(Propargyl-peg4)-n-bis(peg4-acid): A Trifunctional Linker for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Propargyl-peg4)-n-bis(peg4-acid), CAS number 2093153-09-2, is a heterotrifunctional polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis strategies, and potential applications of this versatile linker in the field of targeted protein degradation. Detailed theoretical experimental protocols for its use in PROTAC assembly are provided, alongside a discussion of the general mechanism of action of the resulting constructs.

Introduction to N-(Propargyl-peg4)-n-bis(peg4-acid)

N-(Propargyl-peg4)-n-bis(peg4-acid) is a branched, monodisperse PEG linker featuring three distinct functional groups: a terminal propargyl group and two terminal carboxylic acid moieties. This unique architecture allows for the covalent attachment of two different ligands, typically a warhead that binds to a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, with the third functional group available for further modification or conjugation. The PEG4 spacers provide increased hydrophilicity and flexibility to the resulting PROTAC molecule, which can enhance solubility and optimize the spatial orientation of the bound proteins to facilitate ubiquitination.

Physicochemical and Technical Data

The key quantitative data for N-(Propargyl-peg4)-n-bis(peg4-acid) are summarized in the tables below. This information has been compiled from various chemical supplier data sheets.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 2093153-09-2 |

| Molecular Formula | C₃₃H₆₁NO₁₆ |

| Molecular Weight | 727.83 g/mol |

| Appearance | White to off-white solid or oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, and water |

Table 2: Storage and Handling

| Condition | Recommendation |

| Storage Temperature | -20°C for long-term storage |

| Shipping Temperature | Ambient temperature |

| Handling | Handle in accordance with good laboratory practices. Avoid prolonged exposure to air and moisture. |

Role in PROTAC Synthesis and Mechanism of Action

N-(Propargyl-peg4)-n-bis(peg4-acid) serves as a central scaffold for the construction of heterobifunctional PROTACs. Its three functional groups allow for a modular and flexible approach to PROTAC synthesis.

-

Propargyl Group: The terminal alkyne is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the attachment of an azide-modified ligand (either for the POI or the E3 ligase).

-

Carboxylic Acid Groups: The two terminal carboxylic acid groups can be activated to form stable amide bonds with amine-functionalized ligands. This provides two additional points of attachment, offering versatility in PROTAC design. For instance, one acid could be used to attach the POI ligand and the other for the E3 ligase ligand.

The general workflow for synthesizing a PROTAC using this linker is depicted below.

Caption: General workflow for PROTAC synthesis using the trifunctional linker.

Once synthesized, the PROTAC engages with its target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols (Theoretical)

While no peer-reviewed publications were identified that detail the specific use of CAS 2093153-09-2, the following protocols are representative of how this linker would be employed in PROTAC synthesis based on its functional groups.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of an amine-containing ligand to one of the carboxylic acid groups of the linker.

Materials:

-

N-(Propargyl-peg4)-n-bis(peg4-acid)

-

Amine-functionalized ligand (e.g., for POI or E3 ligase)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve N-(Propargyl-peg4)-n-bis(peg4-acid) (1 equivalent) in anhydrous DMF.

-

Add the amine-functionalized ligand (0.95 equivalents to favor mono-substitution).

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Add PyBOP (1.2 equivalents) and stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and purify the product by reverse-phase HPLC.

-

Characterize the product by mass spectrometry and NMR to confirm the structure.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an azide-containing ligand to the propargyl group of the linker-ligand conjugate from Protocol 1.

Materials:

-

Product from Protocol 1 (propargyl-functionalized)

-

Azide-functionalized ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent mixture (e.g., t-butanol/water or DMF)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the propargyl-functionalized intermediate (1 equivalent) and the azide-functionalized ligand (1.1 equivalents) in a suitable solvent mixture.

-

In a separate vial, prepare fresh solutions of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction at room temperature for 2-8 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute with water and purify the final PROTAC by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

Signaling Pathways in Targeted Protein Degradation

PROTACs synthesized using N-(Propargyl-peg4)-n-bis(peg4-acid) will modulate cellular signaling by inducing the degradation of a specific protein of interest. The primary pathway hijacked by these molecules is the Ubiquitin-Proteasome System (UPS) .

Caption: The Ubiquitin-Proteasome System pathway hijacked by PROTACs.

The degradation of the target protein can have profound downstream effects on cellular signaling. For example, if the POI is a kinase involved in a cancer-promoting pathway, its degradation will lead to the downregulation of that pathway, potentially inhibiting cell proliferation and inducing apoptosis. The specific signaling pathways affected are entirely dependent on the function of the protein targeted by the PROTAC.

Conclusion

N-(Propargyl-peg4)-n-bis(peg4-acid) is a valuable and versatile tool for the synthesis of PROTACs. Its trifunctional nature provides researchers with significant flexibility in designing and constructing novel protein degraders. While specific published applications of this linker are not yet available, its chemical properties and the well-established principles of PROTAC synthesis allow for the development of robust protocols for its use. As the field of targeted protein degradation continues to expand, the demand for well-defined and versatile linkers like N-(Propargyl-peg4)-n-bis(peg4-acid) is expected to grow, paving the way for the development of new therapeutics for a wide range of diseases.

In-Depth Technical Guide: N-(Propargyl-PEG4)-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Propargyl-PEG4)-N-bis(PEG4-acid). This molecule is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a branched PEG derivative featuring a terminal propargyl group and two terminal carboxylic acid functionalities.[1] This unique structure allows for orthogonal conjugation strategies, making it a versatile building block in complex molecular assemblies. The propargyl group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the carboxylic acid groups can readily form stable amide bonds with primary amines.[1][2]

A summary of the key quantitative data for N-(Propargyl-PEG4)-N-bis(PEG4-acid) and its common salt form is presented below.

| Property | Value | References |

| Molecular Formula | C33H61NO16 | [1][2][3][4] |

| Molecular Weight | 727.835 g/mol | [3][5] |

| Molecular Weight (HCl salt) | 727.9 g/mol | [1][2][4] |

| Purity | >95% - 98% | [1][2][3][4][6] |

| CAS Number | 2093153-09-2 | [1][2][3][4] |

Experimental Protocols and Methodologies

The trifunctional nature of N-(Propargyl-PEG4)-N-bis(PEG4-acid) allows for sequential or one-pot conjugation reactions. The distinct reactivity of the propargyl and carboxylic acid groups enables precise control over the assembly of bioconjugates.

Amide Bond Formation

The two carboxylic acid moieties can be coupled with primary amine-containing molecules, such as proteins, peptides, or small molecule ligands. This reaction is typically facilitated by a carbodiimide (B86325) activator.

General Protocol:

-

Dissolve N-(Propargyl-PEG4)-N-bis(PEG4-acid) in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

-

Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), and an activator, like N-hydroxysuccinimide (NHS), to form an activated ester.

-

Introduce the amine-containing molecule to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Purify the resulting conjugate using appropriate chromatographic techniques (e.g., HPLC or size-exclusion chromatography).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl group provides a reactive handle for "click chemistry," enabling covalent linkage to azide-functionalized molecules.

General Protocol:

-

Dissolve the azide-containing molecule and the propargyl-functionalized conjugate in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

-

Add a copper(I) catalyst. This can be generated in situ from a copper(II) salt (e.g., CuSO4) with a reducing agent (e.g., sodium ascorbate).

-

Add a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and prevent catalyst degradation.

-

Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours.

-

Purify the final triazole-linked conjugate.

Logical Workflow for PROTAC Synthesis

The orthogonal reactivity of N-(Propargyl-PEG4)-N-bis(PEG4-acid) makes it an ideal linker for the synthesis of PROTACs.[5][7] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The workflow below illustrates the assembly of a PROTAC using this trifunctional linker.

This diagram illustrates a potential synthetic route where the linker is first conjugated to the E3 ligase ligand via amide bond formation, followed by the attachment of the target protein ligand through a click reaction. The order of these steps can be reversed depending on the specific chemistry of the ligands. This strategic approach to linker chemistry is fundamental in the development of targeted protein degraders.

References

- 1. N-(Propargyl-PEG4)-N-Bis(PEG4-Acid) HCl salt - CD Bioparticles [cd-bioparticles.net]

- 2. N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt, 2093153-09-2 | BroadPharm [broadpharm.com]

- 3. peg-linker.com [peg-linker.com]

- 4. precisepeg.com [precisepeg.com]

- 5. anjiechem.com [anjiechem.com]

- 6. N-(Acid-PEG4)-N-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]

- 7. N-(Propargyl-PEG4)-N-bis(PEG4-acid) - Immunomart [immunomart.com]

Synthesis of N-(Propargyl-PEG4)-N-bis(PEG4-acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(Propargyl-PEG4)-N-bis(PEG4-acid), a trifunctional polyethylene (B3416737) glycol (PEG) linker critical in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The strategic placement of a terminal alkyne for click chemistry and two terminal carboxylic acids for amide bond formation makes this molecule a versatile tool in targeted drug delivery and other biomedical applications.

Overview of the Synthetic Strategy

The synthesis of N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a multi-step process that requires careful control of protecting groups to achieve the desired trifunctional architecture. The general approach involves the construction of a central secondary amine, followed by the differential functionalization of the three arms. A plausible and efficient synthetic route is outlined below, involving the initial protection of the amine and carboxylic acid functionalities, followed by selective deprotection and subsequent functionalization.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for the target molecule, N-(Propargyl-PEG4)-N-bis(PEG4-acid) hydrochloride salt, is presented in Table 1. This data is essential for the identification and quality control of the synthesized compound.

Table 1: Physicochemical Properties of N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl Salt

| Property | Value | Source |

| Molecular Formula | C₃₃H₆₁NO₁₆ | [1][2] |

| Molecular Weight | 727.9 g/mol | [1] |

| CAS Number | 2093153-09-2 | [1] |

| Purity | ≥95% (typically >98%) | [1] |

| Appearance | White to off-white solid or oil | - |

| Solubility | Water, DMSO, DCM, DMF | [1] |

| Storage | -20°C | [1] |

Detailed Experimental Protocols

The following sections provide a detailed, step-by-step protocol for the synthesis of N-(Propargyl-PEG4)-N-bis(PEG4-acid). This protocol is a composite of established chemical transformations for PEG derivatives and related molecules.

Synthesis of the Protected Core Intermediate: N-(tert-butoxycarbonyl)-N-bis(PEG4-acid tert-butyl ester)

The initial step involves the synthesis of a key intermediate where the central amine is protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acids are protected as tert-butyl esters. This dual protection allows for the selective deprotection and subsequent functionalization of the amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve commercially available H₂N-bis(PEG4-acid tert-butyl ester) in anhydrous dichloromethane (B109758) (DCM).

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford N-(tert-butoxycarbonyl)-N-bis(PEG4-acid tert-butyl ester) as a colorless oil or waxy solid.

Deprotection of the Boc Group

The Boc protecting group is selectively removed under acidic conditions to yield the free secondary amine, which is then available for propargylation.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified N-(tert-butoxycarbonyl)-N-bis(PEG4-acid tert-butyl ester) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).

-

Deprotection Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Removal of Acid: Upon complete deprotection, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA. The resulting product, H₂N-bis(PEG4-acid tert-butyl ester), is typically used in the next step without further purification.

Propargylation of the Secondary Amine

The free secondary amine is functionalized with a propargyl group to introduce the terminal alkyne necessary for click chemistry.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude H₂N-bis(PEG4-acid tert-butyl ester) in an anhydrous aprotic solvent such as acetonitrile (B52724) or DMF.

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Propargylation: To the stirred solution, add propargyl bromide (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield N-(Propargyl-PEG4)-N-bis(PEG4-acid tert-butyl ester).

Deprotection of tert-Butyl Esters

The final step is the hydrolysis of the tert-butyl esters to yield the two terminal carboxylic acid groups.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified N-(Propargyl-PEG4)-N-bis(PEG4-acid tert-butyl ester) in a solution of TFA in DCM (e.g., 50-95% TFA v/v).

-

Deprotection Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Product Isolation: After complete deprotection, concentrate the reaction mixture under reduced pressure. To obtain the HCl salt, dissolve the residue in a minimal amount of water, add a stoichiometric amount of hydrochloric acid, and then lyophilize to obtain N-(Propargyl-PEG4)-N-bis(PEG4-acid) as a solid or viscous oil.

Visualization of Synthetic Pathway and Workflows

Diagrams created using Graphviz (DOT language) are provided below to visualize the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for N-(Propargyl-PEG4)-N-bis(PEG4-acid).

Caption: General experimental workflow for synthesis and purification.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of characteristic peaks for the PEG backbone, propargyl group, and the absence of protecting groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Drug Development

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a valuable linker for the construction of complex therapeutic molecules. The propargyl group allows for covalent attachment to azide-modified molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). The two carboxylic acid groups can be activated (e.g., with EDC or HATU) to form stable amide bonds with primary amine groups on proteins, peptides, or small molecule drugs. This trifunctional nature enables the development of molecules with tailored properties for targeted drug delivery, improved pharmacokinetics, and enhanced therapeutic efficacy.

References

Branched PEG Linkers for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] While linear polyethylene (B3416737) glycol (PEG) linkers have been widely used due to their hydrophilicity and synthetic tractability, there is growing interest in more complex architectures, such as branched PEG linkers, to address the challenges of developing potent and drug-like protein degraders.[3][4]

This technical guide provides a comprehensive overview of the use of branched PEG linkers in PROTAC development. It covers the rationale for their use, their synthesis, and their impact on PROTAC performance, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Principles of Branched PEG Linkers in PROTACs

Branched PEG linkers offer several potential advantages over their linear counterparts, primarily by enabling the creation of multivalent PROTACs. These molecules can simultaneously engage multiple binding sites on a target protein or even recruit multiple E3 ligases, leading to enhanced avidity and cooperativity in the formation of the ternary complex (POI-PROTAC-E3 ligase).[5][6]

Key Advantages of Branched Architectures:

-

Enhanced Avidity and Cooperativity: By binding to multiple sites on a target protein, trivalent or multivalent PROTACs can exhibit significantly increased binding affinity (avidity) and promote more stable and productive ternary complex formation.[5][6]

-

Improved Degradation Efficacy: The enhanced stability of the ternary complex can lead to more efficient ubiquitination and subsequent degradation of the target protein, resulting in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).[5][6]

-

Overcoming Resistance: Multivalent binding may help to overcome resistance mechanisms that arise from mutations in a single binding site of the target protein.

-

Modulation of Physicochemical Properties: The three-dimensional structure of branched linkers can influence the overall shape and polarity of the PROTAC, potentially improving solubility and cell permeability.

Data Presentation: Branched vs. Bivalent PROTACs

A direct comparison of linear versus branched PEG linkers for the same target and E3 ligase is not extensively available in the literature. However, the study of the trivalent BET degrader, SIM1, which utilizes a branched linker, provides compelling evidence for the advantages of this approach compared to bivalent PROTACs with linear linkers, such as MZ1 and ARV-771.[1][5][7]

| PROTAC | Linker Architecture | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Source(s) |

| SIM1 | Branched (Trivalent) | BRD2 | VHL | HEK293 | 1.1 | >95 | [1][7][8] |

| BRD3 | VHL | HEK293 | 3.3 | >95 | [] | ||

| BRD4 | VHL | HEK293 | 0.7 | >95 | [] | ||

| MZ1 | Linear (Bivalent) | BRD4 | VHL | HeLa | ~25 | >90 | [10] |

| BRD2 | VHL | HeLa | >1000 | ~20 | [10] | ||

| BRD3 | VHL | HeLa | ~500 | ~50 | [10] | ||

| ARV-771 | Linear (Bivalent) | BRD2/3/4 | VHL | CRPC | <5 | Not Reported |

Note: Dmax values are often reported as ">95%" or "complete degradation" at higher concentrations.

Another example of a trivalent PROTAC utilizes a trisubstituted benzene (B151609) ring as the branching point, demonstrating that alternative scaffolding strategies can also be employed to create multivalent degraders. The most potent of these, 1,2,5T-EG2-MZ1 (15c) , retained a similar level of BRD4 degradation activity to the bivalent PROTAC MZ1.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs with branched linkers.

Synthesis of a Trivalent PROTAC (SIM1)

The synthesis of SIM1 involves the creation of a branched core, followed by the sequential attachment of the E3 ligase ligand and the target protein ligands.[5][8] The following is a summarized protocol based on the published synthesis:

1. Synthesis of the Branched Core:

-

Start with 1,1,1-tris(hydroxymethyl)ethane (B165348) (trimethylolethane, TME) as the branching core.

-

Protect two of the three hydroxyl groups.

-

Functionalize the unprotected hydroxyl group to introduce a linker with a reactive handle for conjugation to the E3 ligase ligand.

-

Deprotect the remaining two hydroxyl groups.

2. Attachment of the E3 Ligase Ligand:

-

Conjugate the VHL ligand (e.g., a derivative of VH032) to the reactive handle on the branched core via an amide coupling or other suitable reaction.

3. Attachment of the Target Protein Ligands:

-

Functionalize the two remaining hydroxyl groups on the core with linkers containing a reactive group (e.g., an alkyne or azide (B81097) for click chemistry, or a carboxylic acid for amide coupling).

-

In the final step, couple the BET inhibitor ligand (a derivative of JQ1) to the two reactive linkers. A 2:1 coupling ratio is used to attach two molecules of the BET ligand to the branched core.[8]

4. Purification:

-

Purify the final trivalent PROTAC product using preparative high-performance liquid chromatography (HPLC).

-

Characterize the final compound by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein.[13][14]

1. Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA or similar protein assay.

3. SDS-PAGE and Immunoblotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical assays can be used to characterize the formation and stability of the ternary complex.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the proximity of the tagged target protein and E3 ligase in the presence of the PROTAC.[][15] An increase in the luminescent signal indicates the formation of the ternary complex.

-

NanoBRET™ (Bioluminescence Resonance Energy Transfer): This live-cell assay can be used to measure both target engagement and ternary complex formation.[16][17] In the ternary complex assay, the target protein is fused to a NanoLuc® luciferase, and the E3 ligase is tagged with a fluorescent label. The formation of the ternary complex brings the luciferase and the fluorescent tag into close proximity, resulting in an increase in the BRET signal.

Mandatory Visualizations

Signaling and Degradation Pathways

Caption: PROTAC-mediated degradation of a nuclear protein like BRD4, leading to downstream effects.

Experimental and Logical Workflows

Caption: General workflow for the development and evaluation of PROTACs with branched linkers.

Caption: Logical relationship of how branched linkers can lead to improved PROTAC efficacy.

Conclusion

Branched PEG linkers represent a significant advancement in PROTAC design, offering a powerful strategy to enhance degradation efficacy through multivalency. The case of the trivalent PROTAC SIM1 demonstrates that this approach can lead to picomolar degradation potency and a more sustained and profound biological effect compared to traditional bivalent PROTACs. While the synthesis of these more complex molecules is challenging, the potential benefits in terms of avidity, cooperativity, and overall degradation performance make them a compelling area of investigation for the development of next-generation protein degraders. As our understanding of the structural and dynamic requirements for optimal ternary complex formation grows, the rational design of branched and other advanced linker architectures will be crucial in unlocking the full therapeutic potential of targeted protein degradation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. researchgate.net [researchgate.net]

- 5. stella.repo.nii.ac.jp [stella.repo.nii.ac.jp]

- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. deepdyve.com [deepdyve.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. revvity.com [revvity.com]

- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selvita.com [selvita.com]

The Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a new era in therapeutic intervention, enabling the specific elimination of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one binding to a target Protein of Interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] This linker is not merely a spacer; it is a critical component that dictates the efficacy, selectivity, and drug-like properties of the PROTAC.[1][3] Among various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[1][4] This guide provides an in-depth analysis of the multifaceted role of PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which provide a unique balance of hydrophilicity, flexibility, and biocompatibility.[1][5] These characteristics are instrumental in addressing a primary challenge in PROTAC development: the large, often greasy (lipophilic) nature of the molecules, which can result in poor aqueous solubility and limited cell permeability.[1]

Key contributions of PEG linkers include:

-

Enhanced Solubility and Permeability : The hydrophilic nature of the PEG backbone significantly increases the water solubility of PROTACs.[4][6] Furthermore, the flexibility of PEG linkers allows the PROTAC to adopt folded conformations that can shield its polar surface area, creating a more compact structure that can more easily traverse the lipophilic cell membrane.[1][7]

-

Optimization of Ternary Complex Formation : The primary function of a PROTAC is to form a stable ternary complex between the target protein and an E3 ligase.[2][3] The length and flexibility of the PEG linker are critical for achieving the optimal orientation and distance between the two proteins, which is essential for efficient ubiquitination and subsequent degradation.[8][]

-

Tunable and Modular Synthesis : PEG linkers are available in various discrete lengths and can be synthesized with a wide range of functional groups.[6] This modularity allows for the rapid and systematic assembly of PROTAC libraries to screen for the optimal linker length and composition.[2]

Quantitative Impact of PEG Linkers on PROTAC Performance

The efficacy of a PROTAC is primarily measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[10][11] The length of the PEG linker has a profound and direct impact on these parameters. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced potency due to entropic penalties.[8][]

Systematic variation of PEG linker length is a crucial optimization strategy. The following tables summarize quantitative data from published studies, illustrating the structure-activity relationship (SAR) between linker length and degradation efficiency.

Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| PEG/Ether | 13 | ~30 | >95 |

| PEG/Ether | 16 | <10 | >95 |

| PEG/Ether | 19 | ~100 | >95 |

| PEG/Ether | >22 | >1000 | <20 |

Data derived from representative studies on TBK1 degraders.[11]

Table 2: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)

| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| PEG | 3 PEG units | 21 | ~90 |

| PEG | 4 PEG units | 18 | >95 |

| PEG | 5 PEG units | 44 | >95 |

Data from studies on VHL-recruiting BRD4 degraders.[2]

Table 3: Impact of Linker Composition on CRBN Degradation (Self-degradation)

| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |

|---|---|---|

| Alkyl | 9-atom alkyl chain | Potent degradation |

| PEG | 3 PEG units (9 atoms) | Weak degradation |

Illustrates that linker composition, not just length, is critical. The incorporation of oxygen atoms in the PEG linker inhibited activity in this specific context.[2]

Visualizing Key PROTAC Mechanisms and Workflows

Diagrams created using the Graphviz DOT language illustrate the fundamental processes in PROTAC development and action.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for PROTAC design and evaluation.

Detailed Experimental Protocols

The rational design of potent PROTACs relies on robust and reproducible experimental methods. Below are detailed protocols for key assays in the PROTAC development pipeline.

Protocol: Ternary Complex Formation Assay (NanoBRET™)

This cell-based assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[12]

Materials:

-

HEK293 cells

-

Expression vector for NanoLuc®-tagged POI

-

Expression vector for HaloTag®-tagged E3 Ligase (e.g., VHL or CRBN)[12]

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

HaloTag® NanoBRET™ 618 Ligand

-

PROTAC compounds

-

Opti-MEM™ I Reduced Serum Medium

-

White, 96-well assay plates

Methodology:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids using a suitable transfection reagent. Incubate for 24 hours.

-

Ligand Labeling: Dilute the HaloTag® NanoBRET™ 618 Ligand to the desired final concentration (e.g., 100 nM) in Opti-MEM and add to the cells. Incubate for 4 hours at 37°C.

-

Compound Treatment: Prepare serial dilutions of the PROTAC compounds. Add the compounds to the wells and incubate for 90-120 minutes.

-

Reagent Preparation: Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the extracellular inhibitor in Opti-MEM according to the manufacturer's protocol.

-

Signal Detection: Add the detection reagent to each well. Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>610 nm).

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to generate dose-response curves and determine the potency of ternary complex formation.[12]

Protocol: In-Cell Protein Degradation Assay (Western Blot)

This is the gold-standard method for directly measuring the reduction in target protein levels.

Materials:

-

Cancer cell line expressing the target protein (e.g., MCF7 for ERα)[13]

-

PROTAC compounds

-

Complete cell culture medium

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (for POI and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

SDS-PAGE gels and Western blotting equipment

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of PROTACs (or DMSO for control) for a specified time (e.g., 18-24 hours).[10]

-

Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse them by adding 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer, heat at 95°C for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane three times with TBST.[11]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[11]

-

Strip the membrane and re-probe for the loading control antibody (e.g., GAPDH).

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.[10]

-

Conclusion and Future Directions

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1][8] The historical "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies, including computational modeling and advanced biophysical assays.[2][14] As the field of targeted protein degradation continues to evolve, the innovation in linker chemistry, particularly with versatile scaffolds like PEG, will be paramount in developing the next generation of highly potent, selective, and bioavailable degrader therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Ternary Complex Formation [promega.kr]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

A Comprehensive Safety and Handling Guide for N-(Propargyl-peg4)-n-bis(peg4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and toxicological profile of N-(Propargyl-peg4)-n-bis(peg4-acid) and related polyethylene (B3416737) glycol (PEG) derivatives. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document compiles and extrapolates information from structurally similar molecules and established scientific literature on PEG compounds to guide researchers in its safe handling and application.

Compound Identification and Properties

N-(Propargyl-peg4)-n-bis(peg4-acid) is a branched, heterobifunctional PEG linker. It features a terminal propargyl group for click chemistry applications and two terminal carboxylic acid groups for conjugation to primary amines.[1][2] These reactive moieties make it a versatile tool in bioconjugation, drug delivery, and the development of complex biomolecules.[]

| Property | Value | Source |

| IUPAC Name | N-(Propargyl-peg4)-n-bis(peg4-acid) | - |

| CAS Number | 2093153-09-2 (for HCl salt) | [1][4] |

| Molecular Formula | C33H61NO16 (for HCl salt) | [1][4] |

| Molecular Weight | 727.9 g/mol (for HCl salt) | [1][4] |

| Purity | Typically >95% | [4][5] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1][5] |

| Storage | Recommended at -20°C | [1][5] |

Hazard Identification and GHS Classification

A specific GHS classification for N-(Propargyl-peg4)-n-bis(peg4-acid) is not publicly available. However, safety information for a structurally related compound, Propargyl-PEG4-acid , provides valuable insight into the potential hazards.

| GHS Classification for Propargyl-PEG4-acid | |

| Pictogram | GHS02 (Flammable) |

| Signal Word | Danger |

| Hazard Statements | H242: Heating may cause a fire. |

| Precautionary Statements | P210, P234, P235, P240, P370 + P378, P403 |

| Hazard Class | Self-reactive Type C |

| Storage Class | 5.2: Organic peroxides and self-reacting hazardous materials |

Source: Sigma-Aldrich

General Hazards of Constituent Moieties:

-

Polyethylene Glycol (PEG): Generally considered to have low toxicity and be biocompatible.[6][7] However, PEG compounds can act as penetration enhancers, potentially increasing the absorption of other substances through the skin.[8] When used on broken skin, some PEG compounds have been associated with irritation and systemic toxicity.[8]

-

Propargyl Group: The terminal alkyne can be reactive and may pose a fire or explosion risk under specific conditions, such as in the presence of certain metal catalysts.

-

Carboxylic Acid: Can cause skin and eye irritation.

Toxicological Profile

While specific toxicological data for N-(Propargyl-peg4)-n-bis(peg4-acid) is not available, extensive research on various PEG compounds indicates a generally low order of acute toxicity.[7][9]

| Toxicity Data for General PEG Compounds | |

| Acute Oral Toxicity | LD50 values for various PEG esters are generally high, indicating low toxicity. For example, the acute oral LD50 of PEG-12 Laurate was >25 g/kg in mice.[10] |

| Dermal Toxicity | PEGs are practically non-toxic upon acute dermal exposure, with LD50 values typically greater than 10,000 mg/kg bw.[9] |

| Skin and Eye Irritation | PEG and its derivatives generally produce little to no ocular or dermal irritation.[7] However, irritation has been observed with some specific formulations, especially on damaged skin.[8][10] |

| Sensitization | The sensitizing potential of PEG compounds on healthy skin is considered negligible.[7][9] |

Potential Contaminants: Depending on the manufacturing process, PEG derivatives may contain trace amounts of ethylene (B1197577) oxide and 1,4-dioxane (B91453).[8] Ethylene oxide is a known human carcinogen, and 1,4-dioxane is a possible human carcinogen.[8] It is crucial for manufacturers to mitigate these impurities.[7]

Experimental Protocols and Handling

Given the compound's reactive nature and the lack of specific safety data, a cautious approach is warranted. The following protocols are recommended for handling N-(Propargyl-peg4)-n-bis(peg4-acid) and similar research chemicals.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat and appropriate protective clothing.

Engineering Controls:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Storage and Handling:

-

Store in a tightly sealed container at the recommended temperature of -20°C.[1][5]

-

Keep away from light, as some PEG derivatives are light-sensitive.[11]

-

For long-term storage, an inert atmosphere (Nitrogen or Argon) is recommended.[11]

-

Before use, allow the container to warm to room temperature before opening to prevent condensation.[11]

-

Avoid contact with strong oxidizing agents, strong bases, and incompatible metals.

Spill and Disposal:

-

In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows relevant to the use of N-(Propargyl-peg4)-n-bis(peg4-acid).

Caption: Risk assessment workflow for a novel chemical.

Caption: Bioconjugation workflow using the bifunctional linker.

References

- 1. N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt, 2093153-09-2 | BroadPharm [broadpharm.com]

- 2. N-(Propargyl-PEG4)-N-Bis(PEG4-Acid) HCl salt - CD Bioparticles [cd-bioparticles.net]

- 4. precisepeg.com [precisepeg.com]

- 5. N-(Acid-PEG4)-N-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

A Technical Guide to the Storage and Handling of N-(Propargyl-peg4)-n-bis(peg4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and handling procedures for N-(Propargyl-peg4)-n-bis(peg4-acid), a branched polyethylene (B3416737) glycol (PEG) linker. Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of the reagent in research and drug development applications.

Product Overview

N-(Propargyl-peg4)-n-bis(peg4-acid) is a heterobifunctional crosslinking reagent featuring a propargyl group and two terminal carboxylic acids. The propargyl group facilitates covalent conjugation to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), while the carboxylic acid moieties can be activated to react with primary amines. This structure allows for the versatile assembly of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Storage Conditions

Proper storage is critical to prevent degradation and ensure the long-term stability of the compound. The following table summarizes the recommended storage conditions for both the solid product and solutions.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C[1][2][3] | Up to 24 months[4] or 3 years[5] | Keep vial tightly sealed in a dry place. |

| Stock Solution | -20°C[4] | Up to 1 month[4] | Store as aliquots in tightly sealed vials. |

| -80°C[5] | Up to 6 months or 1 year[5] | Recommended for longer-term storage of solutions. |

Handling and Reconstitution

Careful handling is essential to prevent contamination and degradation. The following protocols outline the best practices for handling the solid reagent and preparing solutions.

Acclimatization and Weighing

Before opening, it is imperative to allow the product vial to equilibrate to room temperature for at least one hour.[4] This prevents condensation of atmospheric moisture onto the hygroscopic solid, which could lead to hydrolysis and degradation. Weigh the desired amount of the compound quickly in a clean, dry environment.

Solution Preparation (Reconstitution)

For optimal results, prepare and use solutions on the same day.[4] If stock solutions are necessary, follow the protocol below.

Experimental Protocol: Preparation of Stock Solutions

-

Solvent Selection: N-(Propargyl-peg4)-n-bis(peg4-acid) is soluble in water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1][2] Select a solvent that is compatible with the intended downstream application.

-

Dissolution: Add the appropriate volume of anhydrous solvent to the vial containing the pre-weighed compound. Vortex briefly to ensure complete dissolution.

-

Inert Atmosphere: To minimize exposure to air and moisture, it is recommended to handle the stock solution under an inert gas atmosphere (e.g., argon or nitrogen).[6]

-

Aliquoting and Storage: If not for immediate use, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[4][5]

Caption: Workflow for proper handling and reconstitution of N-(Propargyl-peg4)-n-bis(peg4-acid).

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for N-(Propargyl-peg4)-n-bis(peg4-acid) was not publicly available at the time of this writing. However, safety data for the structurally related compound Propargyl-PEG4-acid indicates the following hazards[5]:

-

GHS Pictogram: GHS02 (Flammable)

-

Signal Word: Danger

-

Hazard Statement: H242 (Heating may cause a fire)

Recommended Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P234: Keep only in original container.

-

P235: Keep cool.

-

P240: Ground and bond container and receiving equipment.

-

P370 + P378: In case of fire: Use appropriate media to extinguish.

-

P403: Store in a well-ventilated place.

It is strongly recommended that researchers obtain and review the complete Safety Data Sheet from their supplier before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Stability Profile

The stability of N-(Propargyl-peg4)-n-bis(peg4-acid) is dependent on its physical state and storage conditions. The terminal carboxylic acids can be susceptible to esterification in the presence of alcohols, and the entire molecule can be sensitive to strong oxidizing agents. The propargyl group is generally stable under typical bioconjugation conditions but can undergo reactions at elevated temperatures or in the presence of certain metal catalysts.

To ensure optimal performance, it is crucial to adhere to the storage and handling guidelines outlined in this document. Avoid repeated freeze-thaw cycles of solutions, as this can lead to degradation.

Caption: Logical relationships between storage factors and the stability of the reagent.

References

- 1. N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt, 2093153-09-2 | BroadPharm [broadpharm.com]

- 2. N-(Acid-PEG4)-N-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]

- 3. N-(Amino-PEG4)-N-bis(PEG4-propargyl) HCl salt | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for N-(Propargyl-PEG4)-N-bis(PEG4-acid) in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the trifunctional linker, N-(Propargyl-PEG4)-N-bis(PEG4-acid), in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This versatile linker enables a modular and efficient approach to PROTAC assembly, leveraging both amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][4]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to increase water solubility, enhance cell permeability, and improve pharmacokinetic profiles.[2][5][6][7][] The N-(Propargyl-PEG4)-N-bis(PEG4-acid) linker offers a unique branched structure with three points of attachment: a terminal propargyl group for click chemistry and two terminal carboxylic acid groups for amide bond formation.[9][10] This allows for the convergent synthesis of complex PROTAC architectures, potentially enabling the attachment of multiple ligands or modulating the spatial orientation of the binding elements.

Chemical Properties of N-(Propargyl-PEG4)-N-bis(PEG4-acid)

The key features of this linker are its trifunctional nature, providing a robust platform for PROTAC synthesis.

| Property | Value | Reference |

| Molecular Formula | C33H61NO16 | [9][11] |

| Molecular Weight | 727.9 g/mol | [9][11] |

| CAS Number | 2093153-09-2 | [9][11] |

| Purity | >96% | [11] |

| Solubility | Water, DMSO, DCM, DMF | [9] |

| Storage | -20°C | [9] |

PROTAC Synthesis Strategy using N-(Propargyl-PEG4)-N-bis(PEG4-acid)

A logical and efficient strategy for utilizing this trifunctional linker involves a two-step sequential conjugation approach. This allows for the controlled and specific attachment of the E3 ligase ligand and the POI ligand.

-

Amide Bond Formation: The two carboxylic acid functionalities can be coupled with an amine-containing E3 ligase ligand or POI ligand. This step is typically performed first.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal propargyl group can then be reacted with an azide-functionalized POI ligand or E3 ligase ligand via click chemistry to form a stable triazole linkage.[9][10]

This modular approach allows for the synthesis of PROTAC libraries by varying the ligands attached at each step.[]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using N-(Propargyl-PEG4)-N-bis(PEG4-acid). Optimization of reaction conditions may be necessary depending on the specific properties of the ligands being used.

Protocol 1: Amide Bond Formation with an Amine-Containing Ligand

This protocol describes the coupling of one of the carboxylic acid groups on the linker with an amine-functionalized ligand (either for the POI or the E3 ligase).

Materials:

-

N-(Propargyl-PEG4)-N-bis(PEG4-acid)

-

Amine-functionalized ligand (e.g., pomalidomide (B1683931) derivative for CRBN)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, TEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reaction vessel and magnetic stirrer

-

Analytical and preparative HPLC

-

Mass spectrometer (e.g., LC-MS)

Procedure:

-

Activation of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(Propargyl-PEG4)-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF.

-

Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.

-

Coupling Reaction: In a separate vessel, dissolve the amine-functionalized ligand (0.9 equivalents to favor mono-substitution) in anhydrous DMF.

-

Slowly add the solution of the amine-functionalized ligand to the activated linker solution.

-

Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to check for the formation of the desired product and the consumption of starting materials.

-

Work-up and Purification: Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC to isolate the mono-amidated linker-ligand conjugate.

-

Characterization: Confirm the identity and purity of the purified product by LC-MS and NMR spectroscopy.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the propargyl group on the linker-ligand conjugate with an azide-functionalized ligand.

Materials:

-

Purified propargyl-functionalized linker-ligand conjugate (from Protocol 1)

-

Azide-functionalized ligand (for POI or E3 ligase)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., t-BuOH/H2O, DMF)

-

Analytical and preparative HPLC

-

Mass spectrometer (e.g., LC-MS)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the propargyl-functionalized linker-ligand conjugate (1 equivalent) and the azide-functionalized ligand (1.1 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).